1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea
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Description
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea (CMU) is a chemical compound that has been studied for its potential uses in various scientific research applications. CMU has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrotubule Agents and Microtubule Stability
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea and its derivatives have been investigated for their role as antimicrotubule agents, specifically targeting β-tubulin near the colchicine-binding site. The interaction with Glu198 residue in β-tubulin plays a crucial role in microtubule stability. Modifications to Glu198 by these compounds correlate with altered microtubule dynamics, indicating their potential as molecular probes for studying microtubule-associated processes and designing chemotherapeutic agents (Fortin et al., 2011).
Organic Synthesis and Chemical Properties
Research into the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates its utility in organic synthesis. This process allows for the introduction of various substituents, expanding the range of derivatizable compounds and showcasing the compound's versatility in synthetic chemistry (Smith et al., 2013).
Nonlinear Optical (NLO) Properties
Studies have also explored the nonlinear optical properties of derivatives of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea. These investigations highlight their potential in the development of NLO materials, which are crucial for applications in photonics and optoelectronics. Such materials demonstrate significant SHG (second harmonic generation) efficiencies, indicating their suitability for device applications (Kumar et al., 2011).
Antioxidant and Free Radical Scavenging Activity
Research into novel derivatives, such as T‐0162, has demonstrated significant free radical scavenging activity. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress and free radical-induced damage (Yamashita et al., 2000).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of derivatives highlight their effectiveness against various bacterial and fungal strains. This research points to the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kathiriya et al., 2015).
properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYYWOOAIIXDLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291689 |
Source
|
Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65536-40-5 |
Source
|
Record name | 65536-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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